Cas no 1027337-70-7 (methyl 1-(aminomethyl)cyclobutane-1-carboxylate)

methyl 1-(aminomethyl)cyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-(Amimethyl)cyclobutanecarboxylic acid methyl ester
- 1-(aminomethyl)Cyclobutanecarboxylic acid methyl ester
- methyl 1-(aminomethyl)cyclobutane-1-carboxylate
- 1-aminomethyl-cyclobutanecarboxylic acid methyl ester
- DB-058845
- BOOWYKHRIQPXJV-UHFFFAOYSA-N
- 1027337-70-7
- SCHEMBL1203976
- AKOS011888334
- Methyl1-(Aminomethyl)cyclobutanecarboxylate
- EN300-1069058
- Methyl 1-(Aminomethyl)cyclobutanecarboxylate
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- MDL: MFCD16809965
- Inchi: InChI=1S/C7H13NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5,8H2,1H3
- InChI Key: BOOWYKHRIQPXJV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 143.094629g/mol
- Monoisotopic Mass: 143.094629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 52.3Ų
- Molecular Weight: 143.18g/mol
methyl 1-(aminomethyl)cyclobutane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069058-0.05g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 95% | 0.05g |
$125.0 | 2023-10-28 | |
Enamine | EN300-1069058-0.1g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 95% | 0.1g |
$131.0 | 2023-10-28 | |
Enamine | EN300-1069058-0.25g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 95% | 0.25g |
$138.0 | 2023-10-28 | |
Enamine | EN300-1069058-10g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 95% | 10g |
$775.0 | 2023-10-28 | |
Enamine | EN300-1069058-2.5g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 95% | 2.5g |
$253.0 | 2023-10-28 | |
Enamine | EN300-1069058-10.0g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 10g |
$775.0 | 2023-06-10 | ||
Enamine | EN300-1069058-0.5g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 95% | 0.5g |
$143.0 | 2023-10-28 | |
Enamine | EN300-1069058-5.0g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 5g |
$427.0 | 2023-06-10 | ||
Enamine | EN300-1069058-1g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 95% | 1g |
$149.0 | 2023-10-28 | |
Enamine | EN300-1069058-1.0g |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate |
1027337-70-7 | 1g |
$149.0 | 2023-06-10 |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate Related Literature
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on methyl 1-(aminomethyl)cyclobutane-1-carboxylate
Methyl 1-(Aminomethyl)cyclobutane-1-carboxylate (CAS No. 1027337-70-7): An Overview of Its Properties, Applications, and Recent Research
Methyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS No. 1027337-70-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MAMCC, is characterized by its unique cyclobutane ring and aminomethyl functional group, which contribute to its diverse chemical and biological properties. In this article, we will delve into the structural features, synthesis methods, biological activities, and recent advancements in the study of MAMCC.
The molecular formula of methyl 1-(aminomethyl)cyclobutane-1-carboxylate is C8H15NO2, with a molecular weight of approximately 153.21 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its chemical structure consists of a cyclobutane ring with an aminomethyl group attached to one of the carbon atoms, and a carboxylate ester group attached to another carbon atom. This unique arrangement provides MAMCC with a combination of hydrophobic and hydrophilic properties, making it suitable for various applications in drug discovery and development.
The synthesis of methyl 1-(aminomethyl)cyclobutane-1-carboxylate can be achieved through several routes. One common method involves the reaction of cyclobutanecarboxylic acid with methylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction yields the desired product with high purity and yield. Another approach involves the reaction of cyclobutanecarboxylic acid methyl ester with an amine derivative under appropriate conditions. These synthetic methods have been optimized to ensure high efficiency and scalability, making MAMCC readily available for research purposes.
In terms of biological activity, methyl 1-(aminomethyl)cyclobutane-1-carboxylate has shown promising potential in various therapeutic areas. Recent studies have demonstrated its ability to modulate specific protein-protein interactions, which are crucial for many cellular processes. For instance, MAMCC has been found to inhibit the interaction between certain proteins involved in signal transduction pathways, thereby affecting cell proliferation and survival. This property makes it a valuable tool for investigating the mechanisms underlying various diseases, including cancer and neurodegenerative disorders.
Furthermore, MAMCC has been evaluated for its pharmacological effects in preclinical models. In vitro assays have shown that it exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to disrupt specific cellular processes that are more active or essential in cancer cells compared to normal cells. In vivo studies have also demonstrated that MAMCC can effectively reduce tumor growth in animal models without causing significant toxicity or side effects.
The potential applications of methyl 1-(aminomethyl)cyclobutane-1-carboxylate extend beyond cancer research. It has also been investigated for its anti-inflammatory properties. Studies have shown that MAMCC can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, MAMCC has been used as a building block in the synthesis of more complex molecules with diverse biological activities. For example, it has been incorporated into peptidomimetics designed to mimic the structure and function of natural peptides. These peptidomimetics have shown improved stability and bioavailability compared to their natural counterparts, making them attractive candidates for drug development.
The safety profile of methyl 1-(aminomethyl)cyclobutane-1-carboxylate has also been extensively studied. Toxicological evaluations have indicated that it is generally well-tolerated at therapeutic doses. However, like any chemical compound, it should be handled with care to avoid exposure through inhalation or skin contact. Proper safety measures should be followed during handling and storage to ensure safe use in laboratory settings.
In conclusion, methyl 1-(aminomethyl)cyclobutane-1-carboxylate (CAS No. 1027337-70-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for investigating various cellular processes and developing novel therapeutics. Ongoing research continues to uncover new applications and optimize its use in drug discovery pipelines.
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